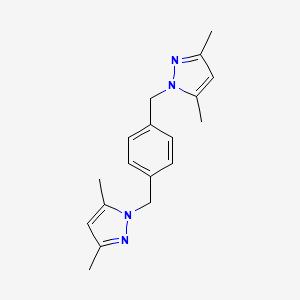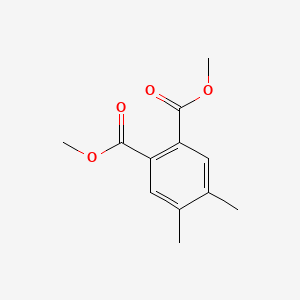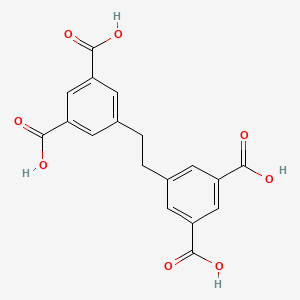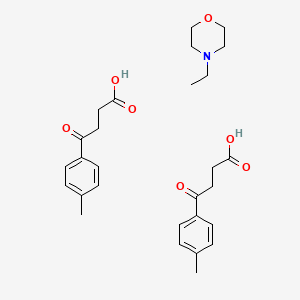
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) can be synthesized through the esterification of 4-ethylmorpholine with 4-oxo-4-p-toluenobutyric acid under basic conditions . The reaction typically involves the use of a base catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
化学反応の分析
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used as a catalyst for transesterification reactions.
Common Reagents and Conditions: The compound is used with organic solvents and bases in substitution reactions. Major products formed from these reactions include various esters and derivatives of the original compound.
科学的研究の応用
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) has several scientific research applications:
Chemistry: It is used as a catalyst or intermediate in various chemical reactions, particularly in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are not detailed, compounds with similar structures are often explored for their potential biological activities.
作用機序
The mechanism of action of 4-ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) involves its role as a catalyst in chemical reactions. It facilitates the esterification and transesterification processes by stabilizing the transition state and lowering the activation energy required for the reaction. The molecular targets and pathways involved are primarily related to its interaction with reactants in organic synthesis.
類似化合物との比較
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) can be compared with similar compounds such as:
- 4-Ethylmorpholine bis(4-methyl-gamma-oxobenzenebutanoate)
- 4-(4-methylphenyl)-4-oxobutanoic acid compound with 4-ethylmorpholine (2:1)
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of 4-ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) lies in its specific use as a catalyst in transesterification reactions and its solubility properties.
特性
CAS番号 |
171054-89-0 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC名 |
4-ethylmorpholine;4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12O3.C6H13NO/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;1-2-7-3-5-8-6-4-7/h2-5H,6-7H2,1H3,(H,13,14);2-6H2,1H3 |
InChIキー |
DUJCFLQSLUBWRG-UHFFFAOYSA-N |
SMILES |
CCN1CCOCC1.CC1=CC=C(C=C1)C(=O)CCC(=O)O.CC1=CC=C(C=C1)C(=O)CCC(=O)O |
正規SMILES |
CCN1CCOCC1.CC1=CC=C(C=C1)C(=O)CCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



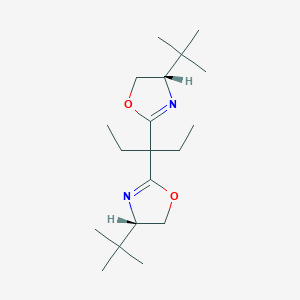
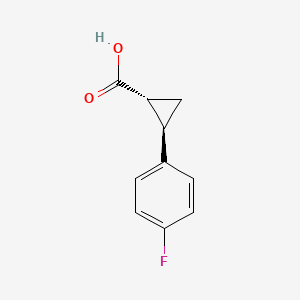
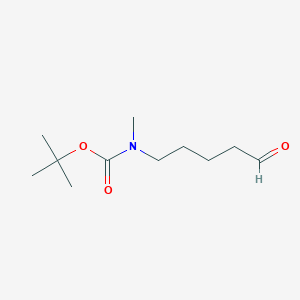
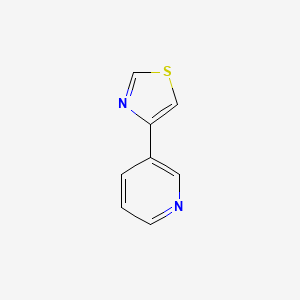
![3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3177435.png)

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)
![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline](/img/structure/B3177461.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)
